molecular formula C11H12BrN3O3 B13923344 Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate

Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate

Cat. No.: B13923344
M. Wt: 314.14 g/mol
InChI Key: XSWNRHYJNWCIFU-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a dihydro-imidazo ring, and an ethyl acetate group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with ethyl 2-bromoacetate under phase transfer catalysis conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide in a solvent like dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of biological processes. The exact pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate is unique due to the presence of the bromine atom and the ethyl acetate group, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C11H12BrN3O3

Molecular Weight

314.14 g/mol

IUPAC Name

ethyl 2-(6-bromo-3-methyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetate

InChI

InChI=1S/C11H12BrN3O3/c1-3-18-9(16)6-15-8-4-7(12)5-13-10(8)14(2)11(15)17/h4-5H,3,6H2,1-2H3

InChI Key

XSWNRHYJNWCIFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(N=CC(=C2)Br)N(C1=O)C

Origin of Product

United States

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